molecular formula C45H46F3N7O3 B455463 [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B455463
M. Wt: 789.9g/mol
InChI Key: PVTAFULPXLMJGV-JJNGWGCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazolo[1,5-a]pyrimidine, morpholine, and indazole moieties, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropylphenyl and trifluoromethyl groups: These groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Synthesis of the indazole moiety: This can be synthesized through the condensation of hydrazine derivatives with ketones or aldehydes.

    Coupling of the morpholine derivatives: This step involves nucleophilic substitution reactions to attach the morpholine rings to the aromatic systems.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and morpholine groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.

Medicine

The compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects, depending on its interaction with biological targets.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazolo[1,5-a]pyrimidine core may bind to active sites of enzymes, inhibiting their activity, while the morpholine groups could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
  • [5-(4-ETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C45H46F3N7O3

Molecular Weight

789.9g/mol

IUPAC Name

[(7E)-3-(4-morpholin-4-ylphenyl)-7-[(4-morpholin-4-ylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C45H46F3N7O3/c1-29(2)31-8-10-32(11-9-31)38-27-40(45(46,47)48)54-41(49-38)28-39(50-54)44(56)55-43(33-12-16-36(17-13-33)53-20-24-58-25-21-53)37-5-3-4-34(42(37)51-55)26-30-6-14-35(15-7-30)52-18-22-57-23-19-52/h6-17,26-29,37,43H,3-5,18-25H2,1-2H3/b34-26+

InChI Key

PVTAFULPXLMJGV-JJNGWGCYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)N7CCOCC7)C5=N4)C8=CC=C(C=C8)N9CCOCC9

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)N7CCOCC7)/C5=N4)C8=CC=C(C=C8)N9CCOCC9

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)N7CCOCC7)C5=N4)C8=CC=C(C=C8)N9CCOCC9

Origin of Product

United States

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